

A Comparative Analysis of LY2780301 and Standard of Care in Oncology Clinical Trials

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Compound of Interest

Compound Name: LY2780301

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While direct head-to-head clinical trials are unavailable, this guide provides a comparative overview of the investigational AKT inhibitor **LY2780301** (gadosentuzumab) against the established standard of care in relevant oncological settings. The comparison is based on data from early-phase clinical trials of **LY2780301** and published outcomes for standard therapeutic regimens.

LY2780301 is an orally bioavailable, dual inhibitor of the p70 S6 kinase (p70S6K) and Akt (protein kinase B), key components of the PI3K/Akt/mTOR signaling pathway.^{[1][2]} Dysregulation of this pathway is a frequent event in tumorigenesis and has been linked to resistance to various cancer therapies.^{[1][2]} By targeting both Akt and p70S6K, **LY2780301** aims to inhibit cell proliferation and induce apoptosis in cancer cells.^{[1][2]}

Clinical Trial Data for LY2780301

To date, the clinical development of **LY2780301** has been primarily focused on early-phase studies to establish its safety, tolerability, and preliminary efficacy.

First-in-Human Phase I Trial in Advanced Solid Tumors (NCT01115751)

A phase I, open-label, dose-escalation study evaluated **LY2780301** as a monotherapy in patients with advanced or metastatic cancer who had progressed on standard therapies. The primary objective was to determine the recommended phase II dose.

Table 1: Summary of Efficacy Results from the Phase I Trial of **LY2780301** in Advanced Solid Tumors

Efficacy Endpoint	LY2780301 Monotherapy (N=32)
Best Overall Response	No complete or partial responses
One patient with prolonged stable disease (6 cycles)	
Objective Response Rate (ORR)	0%

Note: As a phase I trial in a heavily pre-treated, heterogeneous patient population, the primary focus was on safety and dose determination, not efficacy against a standard of care.

Phase Ib/II TAKTIC Trial in HER2-Negative Advanced Breast Cancer (NCT01980277)

The TAKTIC trial was a multicenter, open-label study that assessed **LY2780301** in combination with the standard chemotherapy agent paclitaxel in patients with HER2-negative advanced breast cancer. The phase Ib portion focused on dose-finding, while the phase II part evaluated the efficacy of the combination.[3][4]

Table 2: Efficacy Results from the Phase II Portion of the TAKTIC Trial (**LY2780301 + Paclitaxel**)

Efficacy Endpoint	LY2780301 + Paclitaxel (Overall Population)	LY2780301 + Paclitaxel (PI3K/Akt Pathway Activated)
6-Month Objective Response Rate (ORR)	63.9%	55.0%

Standard of Care and Indirect Comparison

A direct comparison of **LY2780301** to the standard of care is challenging due to the lack of head-to-head trials. However, an indirect comparison can be made by examining the

performance of standard therapies in similar patient populations.

For HER2-negative advanced breast cancer, paclitaxel monotherapy is a commonly used standard of care. A phase II study of first-line paclitaxel monotherapy in this patient population provides a relevant benchmark.[1][2]

Table 3: Efficacy of First-Line Paclitaxel Monotherapy in HER2-Negative Metastatic Breast Cancer

Efficacy Endpoint	Paclitaxel Monotherapy (N=73)
Objective Response Rate (ORR)	28.7% (Complete Response: 6.8%, Partial Response: 21.9%)
Median Progression-Free Survival (PFS)	6.5 months
Median Overall Survival (OS)	22.8 months

Indirect Comparison: The combination of **LY2780301** and paclitaxel in the TAKTIC trial demonstrated a 6-month ORR of 63.9% in the overall population.[3] This appears favorable when indirectly compared to the 28.7% ORR observed with paclitaxel monotherapy in a similar patient population.[1][2] However, it is crucial to note that cross-trial comparisons have significant limitations due to potential differences in patient characteristics, study design, and other factors.

Experimental Protocols

LY2780301 Phase I Monotherapy Trial (NCT01115751)

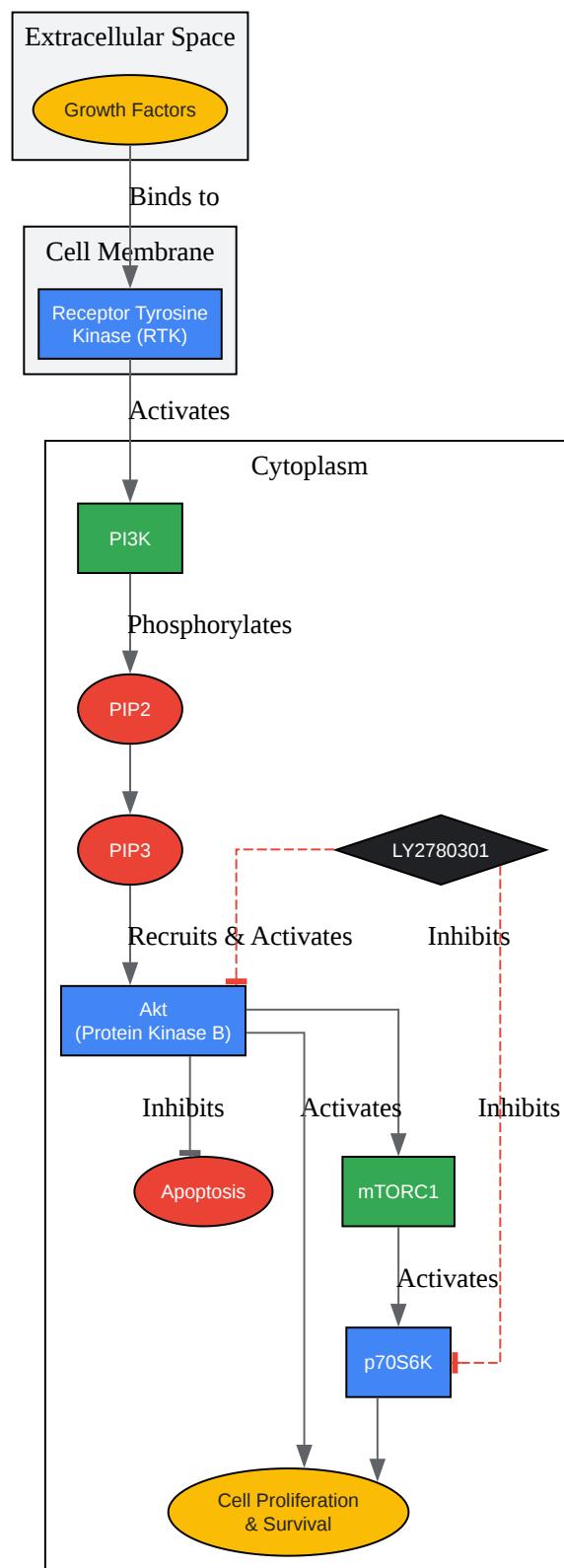
- Study Design: Open-label, dose-escalation (3+3 design).
- Patient Population: Patients with advanced or metastatic solid tumors who were refractory to standard therapies or for whom no standard therapy was available. Key inclusion criteria included an ECOG performance status of 0 or 1 and adequate organ function.
- Treatment: **LY2780301** was administered orally once or twice daily in 28-day cycles. Doses were escalated from 100 mg to 500 mg total daily dose.

- Primary Outcome: Determination of the maximum tolerated dose and recommended phase II dose.

LY2780301 + Paclitaxel Phase Ib/II TAKTIC Trial (NCT01980277)

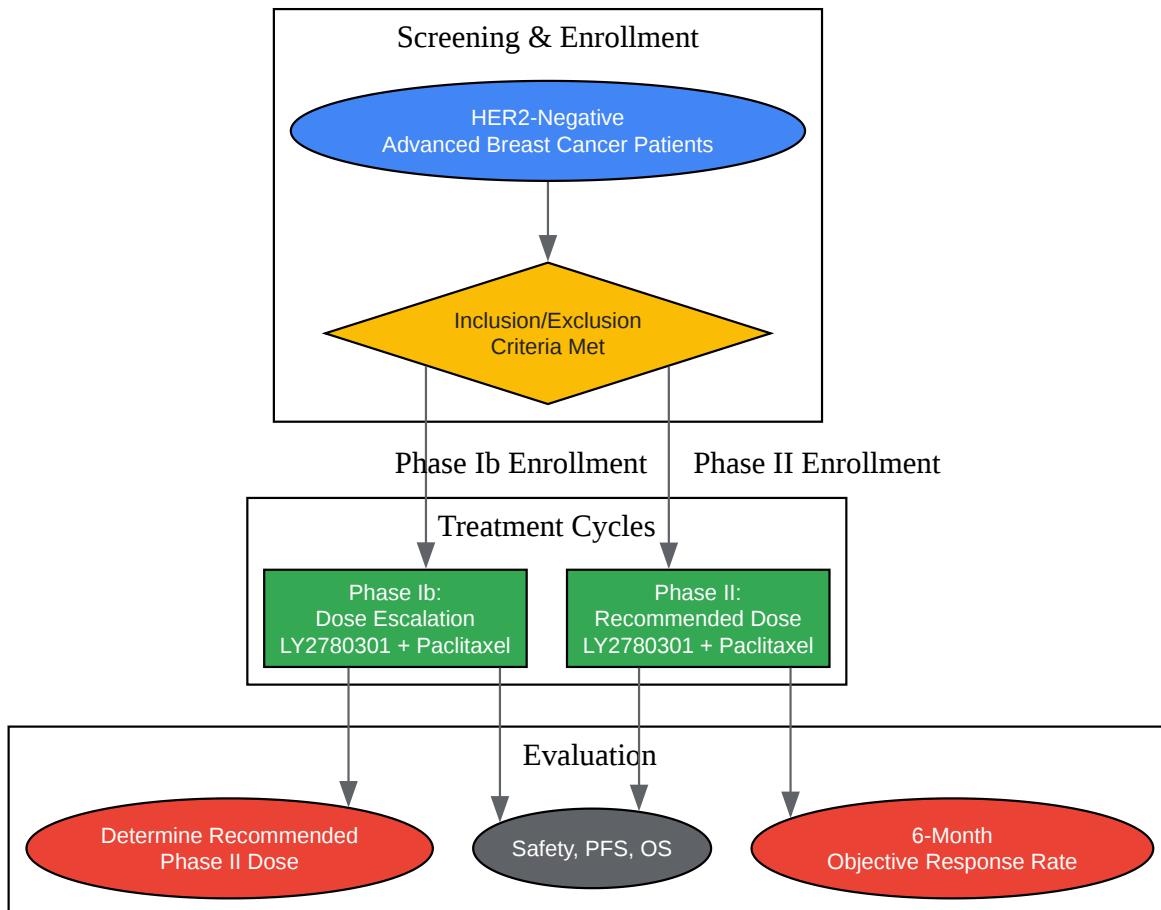
- Study Design: Multicenter, open-label, phase Ib dose-escalation followed by a phase II expansion cohort.[3][4][5][6]
- Patient Population: Patients with HER2-negative, inoperable, locally advanced or metastatic breast cancer.[5][6] In the phase II part, patients had not received prior cytotoxic treatment for advanced disease.[3][4]
- Treatment:
 - Phase Ib: Oral **LY2780301** (400 or 500 mg) administered daily in combination with intravenous weekly paclitaxel (70 or 80 mg/m²).[6]
 - Phase II: **LY2780301** at the recommended phase II dose (500 mg daily) plus paclitaxel (80 mg/m² weekly).[3]
- Primary Outcomes:
 - Phase Ib: Recommended phase II dose of the combination.[3]
 - Phase II: 6-month objective response rate.[3]

Visualizations



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Caption: Signaling pathway of **LY2780301** targeting Akt and p70S6K.

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Caption: Workflow of the TAKTIC Phase Ib/II Clinical Trial.

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